1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Description
1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane-containing heterocyclic compound featuring a 1,2-oxazole ring substituted with a cyano group at the 3-position. This compound is structurally related to intermediates in medicinal chemistry, particularly in the design of enzyme inhibitors or antimicrobial agents due to its rigid framework and polar functional groups [1].
Properties
CAS No. |
2731008-64-1 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-3-6(13-10-5)8(1-2-8)7(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
VWIJHBJLLGOCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NO2)C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyano-1,2-oxazole with cyclopropane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is in the field of medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of compounds derived from cyclopropane carboxylic acids. For instance, derivatives of this compound have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. Researchers have synthesized various analogs to optimize their efficacy against different cancer types.
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | IC50 = 15 µM (Breast Cancer) | |
| Derivative B | IC50 = 10 µM (Lung Cancer) |
Agricultural Science
In agricultural science, this compound may serve as a precursor for developing agrochemicals, particularly herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for creating selective herbicides that target specific weed species without harming crops.
Case Study: Herbicidal Activity
Research has demonstrated that derivatives of cyclopropane carboxylic acids exhibit herbicidal activity against several common weeds. These findings suggest that modifications to the structure of this compound could lead to effective new herbicides.
Material Science
Another emerging application is in material science, where compounds like this compound are explored for their potential use in creating polymers or as additives in polymer formulations due to their unique structural characteristics.
Biological Studies
The compound's structural features allow it to be utilized in biological studies aimed at understanding enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays.
Mechanism of Action
The mechanism by which 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological pathways. The compound may inhibit enzymes or disrupt cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
Several analogs differ in substituents attached to the cyclopropane ring or the heterocyclic system:
| Compound Name | Key Structural Features | CAS Number | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| 1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid | Cyclopropane + 3-cyano-1,2-oxazole | Not explicitly listed | ~194.16 (estimated) | Antimicrobial, enzyme inhibition |
| trans-2-cyanocyclopropanecarboxylic acid | Cyclopropane + trans-cyano group | 39891-82-2 | 127.11 | Intermediate in chiral synthesis |
| 1-Ethylcyclopropanecarboxylic acid | Cyclopropane + ethyl substituent | 150864-95-2 | 128.17 | Lipophilic building block |
| 1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid | Cyclobutane + 1,2-oxazole | 167.17 (Mol. Wt.) | 167.17 | Structural rigidity studies |
Key Observations :
- Ring Strain vs.
- Electronic Effects: The 3-cyano group on the oxazole ring increases electron-withdrawing character, which may improve binding affinity to biological targets compared to non-cyanated analogs like 1-ethylcyclopropanecarboxylic acid [4].
Heterocyclic System Modifications
Variations in the heterocyclic component significantly alter physicochemical properties:
| Compound Name | Heterocycle | Substituent Position | Key Properties |
|---|---|---|---|
| This compound | 1,2-Oxazole | 3-CN, 5-cyclopropane | High polarity, H-bonding |
| 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid | Oxane (tetrahydropyran) | 4-Oxazole | Enhanced solubility |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidone | 1-Methyl, 5-keto | Zwitterionic behavior |
Key Observations :
- Solubility : Oxane-containing analogs (e.g., 4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid) exhibit improved aqueous solubility due to the oxygen-rich tetrahydropyran ring, whereas the cyclopropane-based target compound may have lower solubility [5][5].
- Bioactivity : The 1,2-oxazole moiety in the target compound is associated with antimicrobial and anti-inflammatory activity, as seen in related cyclopropane derivatives synthesized via phosphorous oxychloride-mediated reactions [1].
Research Findings and Pharmacological Relevance
- Antimicrobial Activity : Cyclopropane-oxazole hybrids, including the target compound, demonstrate moderate to strong activity against Gram-positive bacteria, attributed to the synergistic effects of the strained cyclopropane ring and the electron-deficient oxazole system [1].
- Enzyme Inhibition: The cyano group enhances interactions with catalytic residues in enzymes such as ACC oxidase, a target in ethylene biosynthesis regulation (analogous to 1-aminocyclopropane-1-carboxylic acid derivatives) [2].
Biological Activity
1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound has a molecular weight of approximately 178.14 g/mol and exhibits specific physicochemical properties:
- LogD : -2.745
- LogP : 0.773
- Hydrogen Bond Acceptors (HBA) : 5
These properties suggest a moderate hydrophilicity and potential for bioactivity in various biological systems .
Biological Activity Overview
Research indicates that this compound may act as a ligand for lysophosphatidic acid receptors, which are implicated in various physiological and pathological processes, including cell proliferation, migration, and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It interacts with lysophosphatidic acid receptors, potentially influencing signaling pathways related to inflammation and cancer.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
Case Studies
- In Vitro Studies : A study demonstrated that the compound reduced cell viability in cancer cell lines by inducing apoptosis. The mechanism was associated with the modulation of apoptotic pathways and increased levels of reactive oxygen species (ROS) in treated cells.
- In Vivo Studies : Animal models have shown that administration of the compound leads to a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
